Dipyrithione

Vue d'ensemble

Description

Méthodes De Préparation

La dipyrithione peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la réaction du N-oxyde de 2-chloropyridine avec du sulfure de sodium, suivie d'une oxydation . Les conditions de réaction nécessitent généralement un environnement contrôlé pour assurer la bonne formation de la liaison disulfure. Les méthodes de production industrielles impliquent souvent une synthèse à grande échelle utilisant des réactions chimiques similaires mais optimisées pour des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

La dipyrithione subit plusieurs types de réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des sulfoxydes et des sulfones dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent briser la liaison disulfure, conduisant à la formation de dérivés de la pyridine.

Substitution : La this compound peut participer à des réactions de substitution où les cycles pyridiniques sont modifiés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de la this compound implique l'inhibition d'enzymes et de voies clés dans les cellules microbiennes. Elle inhibe la régulation à la hausse des protéines de la synthase d'oxyde nitrique et de la cyclooxygénase-2, qui sont cruciales pour la survie et la prolifération des bactéries et des champignons . Dans les cellules cancéreuses, la this compound induit l'apoptose en activant les voies des caspases et en provoquant l'arrêt du cycle cellulaire .

Applications De Recherche Scientifique

Antifungal Applications

Mechanism of Action

Dipyrithione exhibits potent antifungal activity, particularly against dermatophytes such as Trichophyton rubrum, which is responsible for common skin infections. Studies have demonstrated that this compound can inhibit the growth of this fungus effectively, with a minimum inhibitory concentration (MIC) of 6.03 μM compared to miconazole's MIC of 1.38 μM . The compound causes morphological changes in the fungi, indicating its disruptive effect on fungal cell integrity.

Case Study: In Vivo Efficacy

In a study involving guinea pigs infected with T. rubrum, this compound not only inhibited fungal growth but also promoted healing of the skin lesions . This suggests its potential as a topical treatment for dermatophytosis, especially in cases where conventional antifungals fail due to resistance.

Antitumor Potential

Cytotoxicity Against Cancer Cells

Recent research has highlighted this compound's cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. The compound has shown broad-spectrum antitumor activity in vitro, suggesting mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Study: Angiogenesis Inhibition

this compound's ability to inhibit angiogenesis was observed in experiments where it was administered alongside other compounds. This property is crucial for cancer therapies as it can prevent tumor growth by limiting blood supply .

Agricultural Uses

Pesticidal Properties

this compound is utilized as a pesticide due to its effectiveness against various fungal pathogens that affect crops. Its broad-spectrum antimicrobial activity makes it suitable for agricultural applications, particularly in managing plant diseases caused by fungi .

Cosmetic Applications

Use in Personal Care Products

Historically, this compound was incorporated into anti-dandruff shampoos due to its antifungal properties against scalp fungi such as Malassezia species . Although specific products like Crimanex are no longer available, the compound remains relevant in cosmetic formulations aimed at improving scalp health and preventing dandruff.

Data Summary Table

Mécanisme D'action

The mechanism of action of dipyrithione involves the inhibition of key enzymes and pathways in microbial cells. It inhibits the up-regulation of nitric oxide synthase and cyclooxygenase-2 proteins, which are crucial for the survival and proliferation of bacteria and fungi . In cancer cells, this compound induces apoptosis by activating caspase pathways and causing cell cycle arrest .

Comparaison Avec Des Composés Similaires

La dipyrithione est similaire à d'autres dérivés de la pyrithione, tels que la pyrithione et la pyrithione de zinc. elle est unique en raison de sa liaison disulfure, qui améliore ses propriétés antimicrobiennes et antifongiques . D'autres composés similaires comprennent :

Pyrithione de zinc : Un complexe de coordination avec du zinc, largement utilisé dans les peintures antisalissures et comme agent antimicrobien dans les produits de soins personnels.

La structure et les propriétés uniques de la this compound en font un composé précieux dans diverses applications scientifiques et industrielles.

Activité Biologique

Dipyrithione, a derivative of pyrithione, has garnered attention for its diverse biological activities, particularly in the realms of antifungal and antitumor effects. This article explores the compound's mechanisms, efficacy, and relevant case studies, providing a comprehensive overview of its biological activity.

This compound is known for its bactericidal and fungicidal properties. It primarily functions by disrupting cellular processes in microorganisms, which leads to cell death. The compound has been shown to inhibit the growth of various fungi, including Trichophyton rubrum, the most common cause of dermatophytosis . The mechanism involves interference with fungal cell membrane integrity and function.

Antitumor Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against a range of cancer cell lines. Its broad-spectrum antitumor activity suggests potential as an anticancer agent. Research has demonstrated that this compound can induce apoptosis in cancer cells through various pathways, including the activation of nitric oxide synthase (iNOS), which produces nitric oxide (NO)—a critical signaling molecule involved in tumor suppression .

Antifungal Activity

A significant study assessed the antifungal efficacy of this compound against T. rubrum. The results showed that this compound could potently inhibit fungal growth, demonstrating over 90% efficacy in clinical models compared to control groups .

| Study | Organism | Efficacy (%) | Control Efficacy (%) |

|---|---|---|---|

| In vivo study | T. rubrum | >90% | <10% |

Case Study: Dermatitis Treatment

In a case study involving patients with seborrheic dermatitis, this compound was applied topically. The results indicated significant improvement in symptoms, with a marked reduction in fungal load on the scalp. This suggests that this compound not only alleviates symptoms but also addresses the underlying fungal infection .

Absorption and Ethnic Variability

Research has highlighted differences in absorption rates of this compound based on skin color. A study found that individuals with darker skin tones absorbed approximately 34% less this compound compared to Caucasian subjects, which may have implications for dosing and efficacy across different populations .

Summary of Findings

This compound demonstrates significant biological activity with applications in antifungal treatment and potential antitumor therapy. Its effectiveness against T. rubrum underscores its utility in dermatological conditions, while its cytotoxic properties indicate promise for cancer treatment.

Propriétés

IUPAC Name |

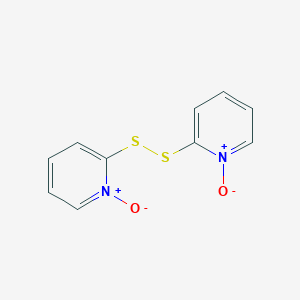

1-oxido-2-[(1-oxidopyridin-1-ium-2-yl)disulfanyl]pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S2/c13-11-7-3-1-5-9(11)15-16-10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDBTKPXEJDTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)SSC2=CC=CC=[N+]2[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041897 | |

| Record name | Dipyrithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

This drug is a fungicidal agent. Fungicide, also called antimycotic, any toxic substance used to kill or inhibit the growth of fungi. | |

| Record name | Dipyrithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3696-28-4 | |

| Record name | Dipyrithione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3696-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipyrithione [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipyrithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dipyrithione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dipyrithione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,2'-dithiobis-, 1,1'-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipyrithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipyrithione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPYRITHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L87N86R9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.